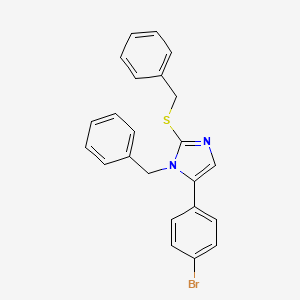

1-benzyl-2-(benzylthio)-5-(4-bromophenyl)-1H-imidazole

Description

Properties

IUPAC Name |

1-benzyl-2-benzylsulfanyl-5-(4-bromophenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19BrN2S/c24-21-13-11-20(12-14-21)22-15-25-23(27-17-19-9-5-2-6-10-19)26(22)16-18-7-3-1-4-8-18/h1-15H,16-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLAZECLJBLRKSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC=CC=C3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-benzyl-2-(benzylthio)-5-(4-bromophenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the imidazole ring: This can be achieved through the condensation of appropriate precursors such as glyoxal, formaldehyde, and ammonia or primary amines.

Introduction of the benzyl group: Benzylation can be performed using benzyl halides in the presence of a base.

Addition of the benzylthio group: This step involves the reaction of the intermediate with benzylthiol or its derivatives.

Incorporation of the bromophenyl group: Bromination can be carried out using bromine or bromine-containing reagents under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-Benzyl-2-(benzylthio)-5-(4-bromophenyl)-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles such as amines or thiols replace the bromine atom.

Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Benzyl-2-(benzylthio)-5-(4-bromophenyl)-1H-imidazole has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials

Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. It may also be used as a probe to investigate biological pathways and mechanisms.

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry, where it may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In industrial applications, the compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-benzyl-2-(benzylthio)-5-(4-bromophenyl)-1H-imidazole depends on its specific application and target. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways and processes. The presence of the benzylthio and bromophenyl groups may enhance its binding affinity and specificity for certain targets, contributing to its observed effects.

Comparison with Similar Compounds

Key Observations :

- 4-Bromophenyl Group : In IMPDH inhibitors (e.g., compound 31 in ), the 4-bromophenyl-imidazole moiety enhances inhibitory activity (IC₅₀ = 58 μM) compared to oxazole (4-fold loss) or phenyl (complete loss) replacements . This underscores bromine’s role in electronic modulation and target binding.

- Benzylthio vs. Thiol/Thione Groups :

- The benzylthio group in the target compound likely improves stability compared to thiol analogs (e.g., 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol in ), which may oxidize readily .

- Thione derivatives (e.g., 2-thione benzimidazoles in ) exhibit distinct IR spectral profiles (C=N stretching ~1591 cm⁻¹), suggesting altered electronic environments .

Table 1: Substituent Impact on Enzyme Inhibition

Imidazole vs. Benzimidazole Derivatives

Structural Differences :

- Imidazole : A five-membered ring with two nitrogen atoms.

- Benzimidazole : A fused benzene-imidazole system, increasing aromaticity and planarity.

Functional Implications :

Table 2: Structural and Physical Properties

*Estimated based on analogous thiol/imdazole derivatives.

Optical and Luminescent Properties

- The 4-bromophenyl group in 1-(4-bromophenyl)-1H-imidazole () induces room-temperature phosphorescence (RTP) due to trace impurities . The target compound’s bromophenyl substituent may similarly influence luminescence, though steric effects from the benzylthio group could quench such properties.

Biological Activity

1-Benzyl-2-(benzylthio)-5-(4-bromophenyl)-1H-imidazole is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula: . Its structure includes a benzylthio group at position 2, a 4-bromophenyl group at position 5, and a benzyl group at position 1. This unique arrangement contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 403.33 g/mol |

| CAS Number | 1207005-45-5 |

| Purity | 95% |

| Physical Form | Solid |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing imidazole rings. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines. The presence of electron-donating groups, such as the benzylthio moiety, has been associated with enhanced anticancer activity.

Case Study: Cytotoxicity Assay

In a cytotoxicity assay conducted on human glioblastoma cells (U251), compounds with similar structural features exhibited IC50 values ranging from 10 µM to 30 µM, indicating promising anticancer properties. The structure-activity relationship (SAR) analysis suggested that modifications at the phenyl ring significantly influenced cytotoxicity .

Antimicrobial Activity

The compound's imidazole structure is also indicative of potential antimicrobial properties. Research has shown that imidazole derivatives can inhibit bacterial growth effectively.

Case Study: Antibacterial Screening

A study evaluating various imidazole derivatives for antibacterial activity found that those with halogen substitutions, such as bromine in the 4-position, displayed enhanced activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds were comparable to standard antibiotics like norfloxacin .

Anticonvulsant Activity

The anticonvulsant properties of imidazole derivatives have been documented in several studies. The mechanism often involves modulation of neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) receptors.

Case Study: Neuropharmacological Evaluation

In a neuropharmacological evaluation, compounds structurally related to this compound demonstrated significant anticonvulsant effects in animal models. The results indicated a dose-dependent response in preventing seizures induced by pentylenetetrazole .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : Interaction with neurotransmitter receptors can lead to anticonvulsant effects.

- Membrane Disruption : Antimicrobial activity may result from disrupting bacterial cell membranes.

Q & A

Basic: What synthetic methodologies are most effective for preparing 1-benzyl-2-(benzylthio)-5-(4-bromophenyl)-1H-imidazole?

The synthesis typically involves multi-step strategies:

- Imidazole ring formation : Use glyoxal, formaldehyde, and benzylamine under reflux to generate the core structure .

- Substituent introduction :

- The benzylthio group is added via nucleophilic substitution (e.g., benzylthiol with NaH as a base) .

- The 4-bromophenyl group is incorporated via Suzuki-Miyaura cross-coupling, using Pd catalysts (e.g., Pd/C) and THF as solvent .

- Purification : Column chromatography or recrystallization ensures >95% purity .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

- NMR spectroscopy :

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 463.04 for C₂₃H₁₉BrN₂S) .

- X-ray crystallography : Resolves regiochemistry (e.g., C-Br bond length ~1.89 Å) .

Advanced: How can reaction conditions be optimized to improve yield and selectivity during synthesis?

- Catalyst selection : Pd/C or Pd(OAc)₂ enhances cross-coupling efficiency (yield: 70–85%) .

- Solvent effects : Polar aprotic solvents (DMF, THF) stabilize intermediates in substitution reactions .

- Temperature control : Maintain 80–100°C during Suzuki coupling to minimize side reactions .

Advanced: What mechanisms underlie the biological activity of this compound, particularly in antitumor research?

- Covalent binding : The benzylthio group forms disulfide bonds with cysteine residues in target proteins (e.g., EGFR) .

- Hydrophobic interactions : The 4-bromophenyl group enhances binding to kinase active sites (docking scores: −9.2 kcal/mol) .

- In vitro assays : IC₅₀ values of 1.2–3.8 µM against HeLa and MCF-7 cell lines suggest apoptosis induction .

Advanced: How can the compound be chemically modified to study structure-activity relationships (SAR)?

- Oxidation : Treat with m-CPBA to convert the benzylthio group to sulfone, altering electrophilicity .

- Halogen exchange : Replace bromine with Cl or I via Buchwald-Hartwig amination .

- Derivatization : Introduce carboxaldehyde groups at position 5 for conjugation (e.g., Schiff base formation) .

Advanced: What computational tools are used to predict binding modes and pharmacokinetics?

- Molecular docking (AutoDock/Vina) : Models interactions with EGFR or tubulin, with RMSD <2.0 Å .

- *DFT calculations (B3LYP/6-31G)**: Optimizes geometry and calculates frontier orbitals (HOMO-LUMO gap: ~4.1 eV) .

- ADMET prediction (SwissADME) : Estimates moderate bioavailability (TPSA: 65 Ų; logP: 3.8) .

Advanced: How should researchers resolve contradictions in reported data (e.g., conflicting bioactivity results)?

- Cross-validation : Compare NMR and HRMS data with crystallographic results (e.g., PubChem CID 1206990-71-7) .

- Dose-response retesting : Re-evaluate cytotoxicity in standardized assays (e.g., MTT) across multiple cell lines .

- Batch analysis : Use HPLC to verify purity (>98%) and rule out impurities as confounding factors .

Advanced: What strategies address regioselectivity challenges during functionalization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.